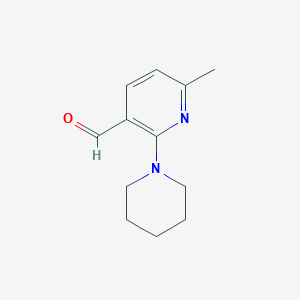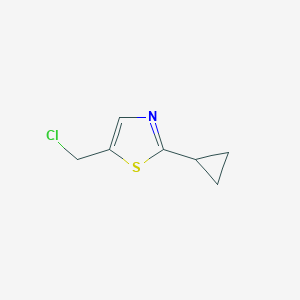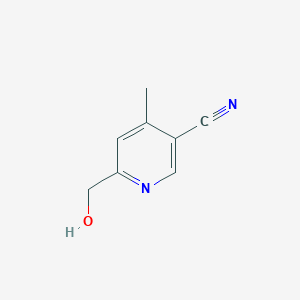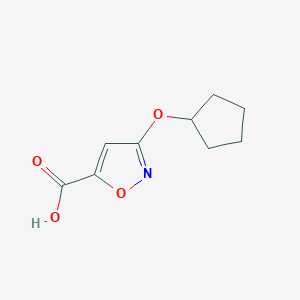
6-(2,2-Difluoroethoxy)-2-methylpyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,2-Difluoroethoxy)-2-methylpyrimidine-4-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoroethoxy)-2-methylpyrimidine-4-carboxylic acid typically involves the reaction of 2,2-difluoroethanol with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the difluoroethoxy group. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes steps such as etherification, cyclization, and carboxylation, followed by purification techniques like crystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
6-(2,2-Difluoroethoxy)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine alcohols or aldehydes.
科学的研究の応用
6-(2,2-Difluoroethoxy)-2-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 6-(2,2-Difluoroethoxy)-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
2-(2,2-Difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride: Used in the synthesis of herbicides.
3-(((2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)phenyl)sulfonyl)amino)-1H-1,2,4-triazole-5-carboxylic acid: Known for its pesticide properties.
Uniqueness
6-(2,2-Difluoroethoxy)-2-methylpyrimidine-4-carboxylic acid is unique due to its specific structural features, such as the difluoroethoxy group and the pyrimidine ring. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C8H8F2N2O3 |
|---|---|
分子量 |
218.16 g/mol |
IUPAC名 |
6-(2,2-difluoroethoxy)-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H8F2N2O3/c1-4-11-5(8(13)14)2-7(12-4)15-3-6(9)10/h2,6H,3H2,1H3,(H,13,14) |
InChIキー |
DIGNCNVKMKTAKX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)OCC(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11781341.png)
![3-Amino-2-chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11781352.png)



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride](/img/structure/B11781374.png)
![5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11781376.png)




![Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B11781400.png)
